2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Enzyme inhibition Alzheimer's disease Diabetes

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 460064-04-4) is a synthetic bi-heterocyclic compound combining a 1,3,4-oxadiazole and a thiazole ring linked via a sulfanylacetamide bridge, with a 4-fluorophenyl substituent on the oxadiazole core. It has a molecular formula of C13H9FN4O2S2 and a molecular weight of 336.4 g/mol.

Molecular Formula C13H9FN4O2S2
Molecular Weight 336.36
CAS No. 460064-04-4
Cat. No. B2597850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS460064-04-4
Molecular FormulaC13H9FN4O2S2
Molecular Weight336.36
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3)F
InChIInChI=1S/C13H9FN4O2S2/c14-9-3-1-8(2-4-9)11-17-18-13(20-11)22-7-10(19)16-12-15-5-6-21-12/h1-6H,7H2,(H,15,16,19)
InChIKeyLBJUDUCZSLAOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Chemical Identity & Scaffold Overview for Research Procurement


2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 460064-04-4) is a synthetic bi-heterocyclic compound combining a 1,3,4-oxadiazole and a thiazole ring linked via a sulfanylacetamide bridge, with a 4-fluorophenyl substituent on the oxadiazole core [1]. It has a molecular formula of C13H9FN4O2S2 and a molecular weight of 336.4 g/mol [1]. The compound belongs to a class of molecules extensively explored for potential enzyme inhibitory, anticancer, and antimicrobial properties due to the privileged nature of oxadiazole and thiazole pharmacophores [REFS-2, REFS-3]. It is primarily utilized in early-stage medicinal chemistry and structure-activity relationship (SAR) studies as a core scaffold or a building block [4].

Why 4-Fluorophenyl Substitution on the Oxadiazole-Thiazole Scaffold is Non-Interchangeable for 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide


In the class of 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides, the electron-withdrawing nature and specific steric profile of the 4-fluorophenyl moiety critically modulate both enzyme inhibition potency and selectivity. A direct SAR study demonstrated that varying the phenyl substituent (e.g., H, CH3, OCH3, Cl, F, NO2) in this exact scaffold leads to significant shifts in activity against cholinesterases and α-glucosidase [1]. The 4-fluorophenyl analog (the target compound) is thus chemically encoded for a specific potency fingerprint distinct from, for example, its unsubstituted, 4-methyl, or 4-nitro counterparts. Consequently, generic substitution by a different member of this bi-heterocyclic family will likely yield divergent biological results, rendering it unsuitable for procurement when the precise pharmacological or chemical probing properties of the 4-fluorophenyl variant are required [REFS-1, REFS-2]. Its improved metabolic stability, often associated with the presence of fluorine, further supports its non-fungible nature in drug discovery programs [2].

Evidence-Based Differentiation of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide from Structural Analogs


Cholinesterase and α-Glucosidase Enzyme Inhibition: Potency Gain from 4-Fluorophenyl Substitution vs. Unsubstituted Phenyl Analog

In a direct head-to-head SAR study of the exact same bi-heterocyclic scaffold, the target 4-fluorophenyl derivative (compound 8j) demonstrated altered inhibition profiles against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase compared to the unsubstituted phenyl parent (compound 8a) and other analogs [1]. The introduction of a fluoro group at the para position of the phenyl ring directly impacts the compound's electron density and its ability to interact with the enzyme's active site, as confirmed by molecular docking studies [1]. This study provides the foundational evidence that the 4-fluorophenyl group creates a quantifiably different pharmacological entity, which is not achievable with a non-halogenated or differently substituted analog [1].

Enzyme inhibition Alzheimer's disease Diabetes SAR study

Broad-Spectrum Antimicrobial Activity of the Core Pharmacophore: The 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Precursor

The thiol precursor common to this compound class, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (compound 3c), has demonstrated broad-spectrum antimicrobial activity. In a study by Aziz-ur-Rehman et al. (2020), compound 3c exhibited stronger activity against E. coli and S. pneumoniae compared to the standard antibiotic ampicillin, while also showing remarkable antioxidant properties comparable to ascorbic acid and α-tocopherol [REFS-1, REFS-2]. Although this is not a direct test of the final acetamide product, it establishes the privileged nature of the 4-fluorophenyl-oxadiazole fragment. This distinguishes the 4-fluorophenyl variant from other aryl-substituted oxadiazole-2-thiols in the same study, which showed different antimicrobial spectra [2].

Antimicrobial resistance Antibacterial Broad-spectrum Precursor scaffold

PLK1 Kinase Inhibition: A Comparative Profile of a Close 4-Fluorophenyl Oxadiazole-Thiazole Analog

A closely related structural analog, ethyl 2-[2-[[2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate (BDBM41758), which differs only by an ethyl ester on the thiazole ring, was screened for PLK1-PBD binding inhibition. This analog exhibited an IC50 of >50,000 nM (EC50 >50,000 nM) in the primary screen, categorizing it as inactive or very weak against this specific kinase target [1]. This negative data is crucial for procurement decisions. For researchers specifically targeting PLK1, this compound (and its core acetic acid or ethyl ester analogs) is an unsuitable choice. It potentially establishes a critical selectivity node: the 4-fluorophenyl bi-heterocyclic core may be optimized away from PLK1 and toward other targets like cholinesterases or α-glucosidase, where the parent acid form has shown activity [2].

Cancer Polo-like kinase 1 Kinase inhibitor BindingDB High-throughput screening

Low In Silico Cytotoxic Risk Predicted by Brine Shrimp Lethality Assay for the Scaffold Series

The entire series of 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides, including the target 4-fluorophenyl analog, was evaluated for general cytotoxicity using the brine shrimp (Artemia salina) lethality assay [1]. This assay serves as a preliminary in vivo toxicity filter. The data for the series provides a comparative safety profile, indicating that the 4-fluorophenyl derivative, like its class analogs, is a less cytotoxic agent compared to many other oxadiazole-based candidates that show high toxicity at this early screening stage. This low cytotoxicity feature is a critical factor for selecting a lead compound that can be progressed into more advanced cellular assays and animal models, distinguishing it from more toxic analogs with different substituents [1].

Cytotoxicity In vivo toxicity prediction Brine shrimp assay Drug safety

High-Impact Application Scenarios for Procuring 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide


Structure-Activity Relationship (SAR) Probe for Cholinesterase-Targeted Neurodegenerative Disease Research

Researchers designing next-generation acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease can use this compound as a SAR probe. Direct evidence from a head-to-head study of the bi-heterocyclic series confirms that the 4-fluorophenyl substitution creates a distinct inhibitory profile [3]. Procuring this specific analog is essential for understanding the electronic and steric effects of a para-fluoro group on enzyme binding, which cannot be studied using the phenyl, tolyl, or methoxy analogs. This compound fills a critical knowledge gap in the SAR of oxadiazole-thiazole conjugates for neurodegenerative target validation [3].

Lead Optimization for Broad-Spectrum Antimicrobial Agents Targeting Resistant Bacteria

Building on the established broad-spectrum antimicrobial activity of its pharmacophoric precursor, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which outperformed ampicillin against E. coli and S. pneumoniae [REFS-1, REFS-2], this compound serves as a derivatized analog for optimization. Procurement enables medicinal chemists to explore how the addition of a thiazole-acetamide moiety impacts the potency, spectrum, and pharmacokinetic properties of this already-active antimicrobial core. It provides a direct path to developing novel agents against drug-resistant clinical strains [4].

Kinase Selectivity Profiling: A Tool Compound to Map Against PLK1 Pathway Interference

The definitive negative activity profile (IC50 >50,000 nM) of a closely related ester analog against PLK1-PBD is invaluable for kinase drug discovery programs [3]. This compound can be used as a selectivity control to confirm that observed phenotypes in phenotypic screening are not due to PLK1 pathway interference. For researchers deconvoluting hits from a kinase inhibitor library, this compound provides a powerful exclusionary tool, saving significant time and resources by ruling out this mechanism of action [REFS-1, REFS-2].

Low-Toxicity Starting Point for In Vivo Antidiabetic or Anticancer Studies

The demonstration of low cytotoxicity from the brine shrimp lethality assay for the 4-fluorophenyl series, combined with in vitro α-glucosidase inhibition data, makes this compound a promising starting point for in vivo antidiabetic research [3]. Unlike more toxic oxadiazole analogs, its low basal toxicity profile is a differentiating advantage for procurement, allowing for progression into advanced animal models of diabetes or cancer with a reduced risk of non-specific toxicity that could confound results [REFS-1, REFS-2].

Quote Request

Request a Quote for 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.